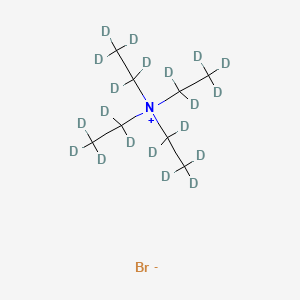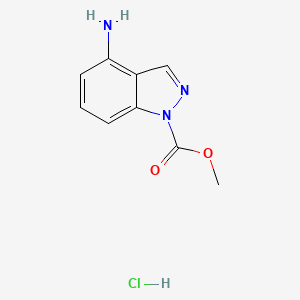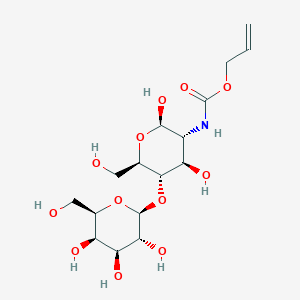
N-Allyloxycarbonyl-beta-lactosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
N-Allyloxycarbonyl-beta-lactosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Allyloxycarbonyl-beta-lactosamine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Glycan Screening: It is utilized in high-throughput glycan screening services to study glycan structures and their interactions.
Glyco-engineering: It is employed in glyco-engineered mammalian cell expression systems to modify glycan structures for various applications.
Mechanism of Action
The mechanism of action of N-Allyloxycarbonyl-beta-lactosamine involves its interaction with specific molecular targets and pathways. It is known to serve as a scaffold for terminal modifications such as ABO blood group antigens and sialyl Lewis X structures . These modifications play a crucial role in cell-cell interactions and metastasis through interactions with carbohydrate-binding lectins such as E- and P-selectins .
Comparison with Similar Compounds
N-Allyloxycarbonyl-beta-lactosamine can be compared with other similar compounds, such as:
Poly-N-acetyllactosamine: This compound consists of type II lactosamine chain repeats and serves as a scaffold for various terminal modifications.
N-Allyloxycarbonyl Peracetyl beta-Lactosamine: This compound has a similar structure but includes additional acetyl groups, which may affect its biochemical properties.
This compound is unique due to its specific molecular structure and its applications in proteomics research and glycan screening.
Properties
Molecular Formula |
C16H27NO12 |
|---|---|
Molecular Weight |
425.38 g/mol |
IUPAC Name |
prop-2-enyl N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C16H27NO12/c1-2-3-26-16(25)17-8-10(21)13(7(5-19)27-14(8)24)29-15-12(23)11(22)9(20)6(4-18)28-15/h2,6-15,18-24H,1,3-5H2,(H,17,25)/t6-,7-,8-,9+,10-,11+,12-,13-,14-,15+/m1/s1 |
InChI Key |
BYVZAAFFTWSDID-AEBMIEDASA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C=CCOC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

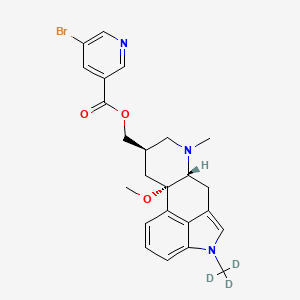

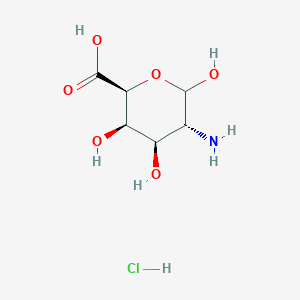
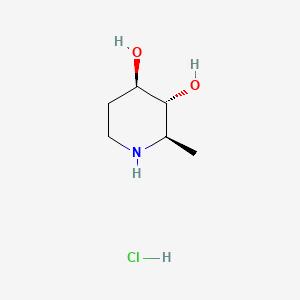

![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
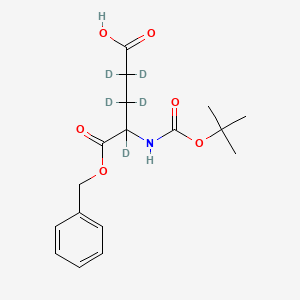
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
